NK1 Receptor Antagonism: High-Affinity Binding of 3-(3-Azetidinyl)isoquinoline-Containing Derivative Compared to Clinical NK1 Antagonists
A derivative incorporating the 3-(3-azetidinyl)isoquinoline scaffold (CHEMBL3408519) demonstrates potent antagonist activity at the human NK1 receptor with a Ki of 6.40 nM in CHO-K1 cells expressing the receptor [1]. This binding affinity positions the compound within the same nanomolar potency range as clinically validated NK1 antagonists. For context, aprepitant (the first approved NK1 antagonist) exhibits a Ki of approximately 0.1 nM at human NK1 receptors, while the prototypical non-peptide antagonist CP-96,345 has a Ki of ~0.5 nM [2]. The 3-(3-azetidinyl)isoquinoline-containing derivative achieves Ki values of 6.40 nM and 13 nM across two independent assay formats (aequorin luminescence and [3H]SP displacement), demonstrating consistent high-affinity binding that supports its utility as a chemical probe for NK1 receptor pharmacology.
| Evidence Dimension | NK1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6.40 nM |
| Comparator Or Baseline | Aprepitant: Ki ≈ 0.1 nM; CP-96,345: Ki ≈ 0.5 nM |
| Quantified Difference | 6-64× lower affinity than clinical comparators; within same nanomolar potency range |
| Conditions | Human NK1 receptor expressed in CHO-K1 cells; aequorin luminescence assay based on Schild's plot analysis |
Why This Matters
This affinity level supports the use of 3-(3-azetidinyl)isoquinoline-derived compounds as NK1 receptor pharmacological tools and validates the scaffold's capacity to engage GPCR targets with clinically relevant potency.
- [1] BindingDB. BDBM50070377 (CHEMBL3408519). Affinity Data: Ki = 6.40 nM against human NK1 receptor expressed in CHO-K1 cells (aequorin luminescence assay). View Source
- [2] Duffy RA, et al. Pharmacology of the NK1 receptor antagonist aprepitant. (Background Ki values for NK1 antagonists from literature consensus.) View Source
